

Application of (R)-3-hydroxypalmitoyl-CoA in studying fatty acid oxidation disorders.

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Compound of Interest

Compound Name: (R)-3-hydroxypalmitoyl-CoA

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Abstract

Disorders of mitochondrial long-chain fatty acid oxidation (FAO) are a group of severe inherited metabolic diseases. A key intermediate in this pathway is **(R)-3-hydroxypalmitoyl-CoA**. Deficiencies in the enzymes responsible for its further metabolism, namely Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and the Mitochondrial Trifunctional Protein (MTP) complex, lead to the accumulation of **(R)-3-hydroxypalmitoyl-CoA** and its derivatives.^{[1][2]} These accumulated metabolites are not only critical diagnostic markers but also pathogenic molecules that contribute to cellular dysfunction, particularly in high-energy-demand tissues like the heart, skeletal muscle, and brain.^{[3][4]} This document provides detailed application notes and protocols for utilizing the analysis of **(R)-3-hydroxypalmitoyl-CoA** and related metabolites in the research and diagnosis of these disorders.

Introduction: The Role of (R)-3-Hydroxypalmitoyl-CoA in FAO Disorders

Mitochondrial fatty acid β -oxidation is a four-step cyclical process that shortens fatty acyl-CoA molecules to produce acetyl-CoA for energy production.^{[5][6]} For long-chain fatty acids, the last three steps of this cycle are catalyzed by the MTP complex, which is bound to the inner mitochondrial membrane.^{[1][7]} The LCHAD enzyme activity, residing on the alpha-subunit of

MTP, is responsible for the third step: the NAD⁺-dependent dehydrogenation of (R)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[2][8]

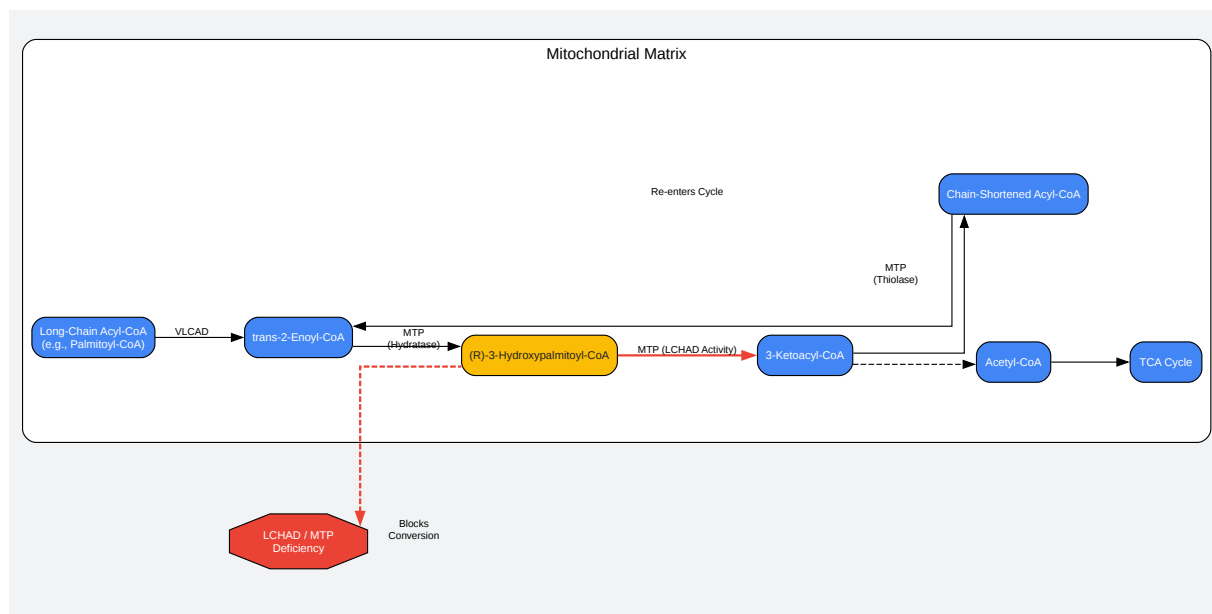
In LCHAD or MTP deficiencies, this step is impaired, leading to the accumulation of long-chain 3-hydroxyacyl-CoAs. These are then typically hydrolyzed and converted to other derivatives, most notably 3-hydroxyacylcarnitines, which can be detected in patient blood and urine.[3] The accumulation of these long-chain 3-hydroxy fatty acids is cytotoxic, primarily through the disruption of mitochondrial homeostasis, which can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately cell death.[3][4]

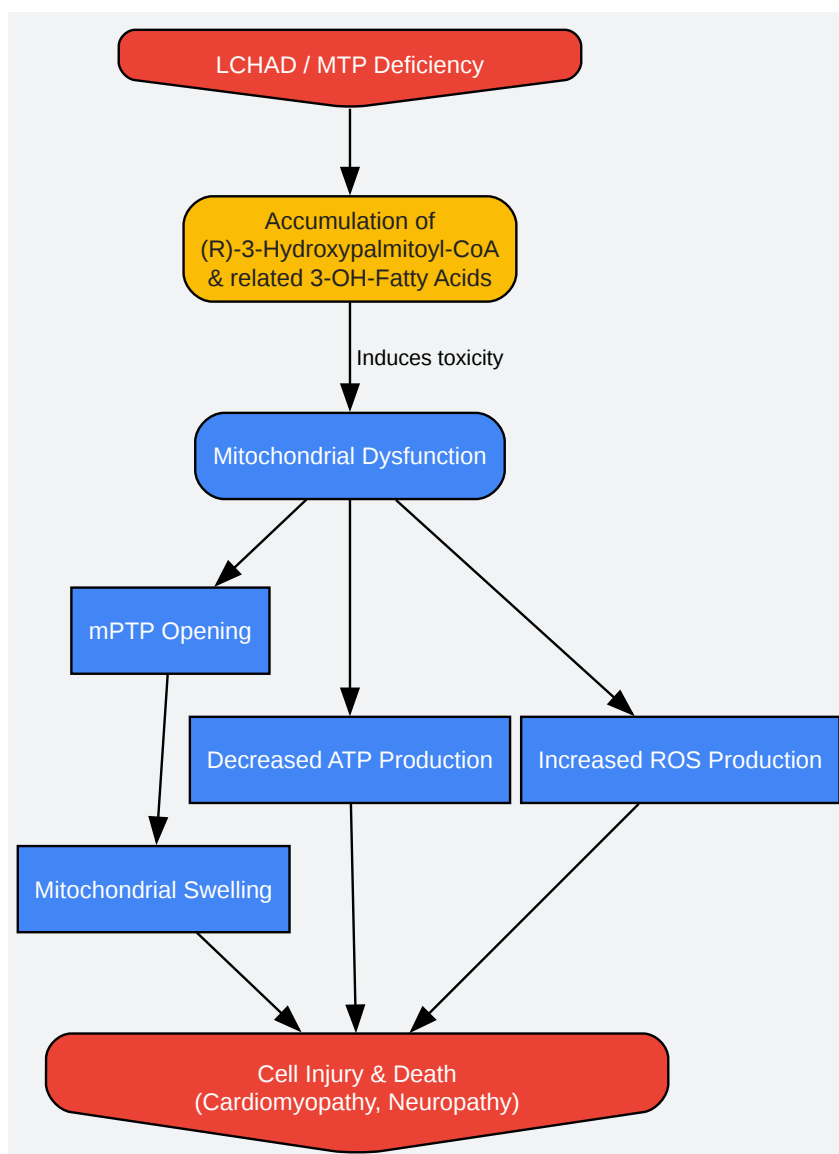
Therefore, the study of **(R)-3-hydroxypalmitoyl-CoA** and its metabolites is central to:

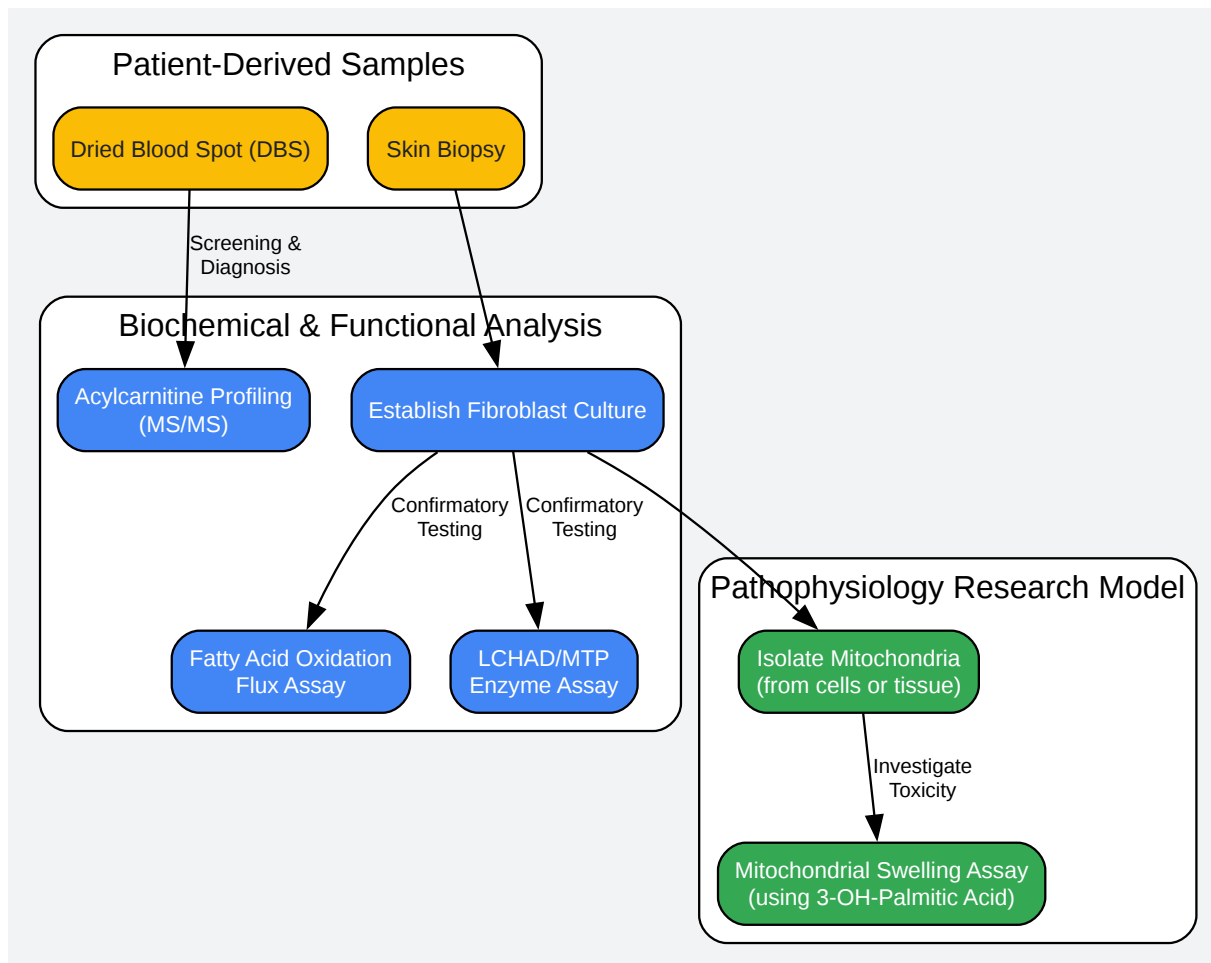
- **Diagnosis:** Quantifying pathway-specific metabolites like 3-hydroxypalmitoylcarnitine (C16-OH) for newborn screening and confirmatory testing.[3][4]
- **Pathophysiology Research:** Using 3-hydroxy fatty acids in in vitro models to investigate mechanisms of cellular injury and mitochondrial dysfunction.[3]
- **Therapeutic Development:** Evaluating the efficacy of potential treatments by monitoring the levels of toxic metabolites or their effects on cellular function.

Signaling and Pathophysiological Pathways

The diagrams below illustrate the normal FAO pathway and the pathological consequences of LCHAD/MTP deficiency.







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